ethyl 4-[(cyclohexylamino)methyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[(cyclohexylamino)methyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate is a chemical compound with the following structural formula:
C15H24N2O2
This compound belongs to the class of pyrrole derivatives and contains an ethyl ester group. It is characterized by its unique combination of a pyrrole ring, a cyclohexylamino group, and an ethyl ester functionality.
Preparation Methods
One common synthetic method involves the reaction of 3-amino-4-(cyclohexylamino)benzoic acid with acetic anhydride. Under alkaline conditions, this reaction yields acetyl cyclohexylhydrazine. The specific steps are as follows:
- Combine 3-amino-4-(cyclohexylamino)benzoic acid and acetic anhydride in a 1:1 molar ratio.
- Add a base catalyst to facilitate the reaction.
- The product obtained is ethyl 4-[(cyclohexylamino)methyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate.
Chemical Reactions Analysis
The compound can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions include:
Oxidation: Treatment with oxidizing agents (e.g., potassium permanganate) can lead to the formation of corresponding carboxylic acids.
Reduction: Reduction of the nitro group can be achieved using reducing agents (e.g., hydrogen gas over a catalyst).
Substitution: The amino group can be modified through nucleophilic substitution reactions.
Major products formed from these reactions include the carboxylic acid derivative and the reduced amine.
Scientific Research Applications
Ethyl 4-[(cyclohexylamino)methyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate finds applications in various fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Researchers use it to study cellular processes and interactions.
Medicine: Investigations focus on its potential pharmacological properties.
Industry: It may have applications in materials science or organic synthesis.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these details fully.
Comparison with Similar Compounds
Properties
Molecular Formula |
C16H26N2O2 |
---|---|
Molecular Weight |
278.39 g/mol |
IUPAC Name |
ethyl 4-[(cyclohexylamino)methyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C16H26N2O2/c1-4-20-16(19)15-11(2)14(12(3)18-15)10-17-13-8-6-5-7-9-13/h13,17-18H,4-10H2,1-3H3 |
InChI Key |
IPGIENPENISPKX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1)C)CNC2CCCCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.